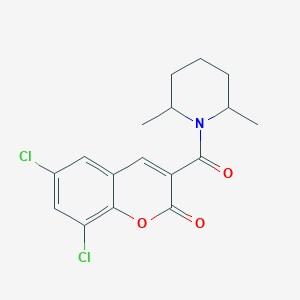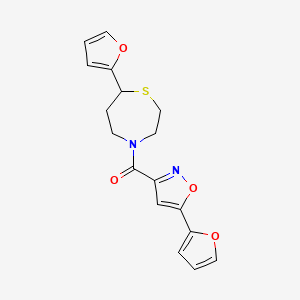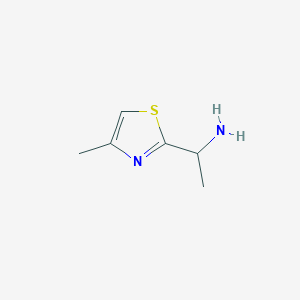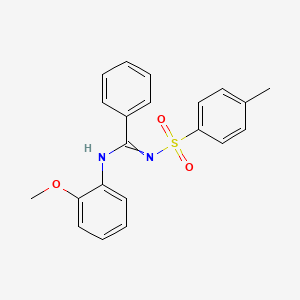
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MSB is a sulfonylurea derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Enzyme-Linked Immunosorbent Assay Development
Sulfonyl compounds have been utilized in the development of enzyme-linked immunosorbent assays (ELISA) for detecting various chemicals in environmental samples. For instance, an ELISA method was developed to quantify the herbicide metosulam in soil and water, demonstrating the utility of sulfonyl compounds in environmental monitoring and analysis (Parnell & Hall, 1998).
Antitumor and Antimicrobial Activities
Sulfonyl compounds have been evaluated for their antitumor properties through cell-based screens and gene expression relationship studies. These studies have identified potent cell cycle inhibitors, contributing to the development of novel anticancer therapies (Owa et al., 2002). Additionally, sulfonyl derivatives have demonstrated significant antimicrobial activities, suggesting their potential as antimicrobial agents (Patil et al., 2010).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonyl compounds, showing improved water flux and effective treatment of dye solutions. This research highlights the application of sulfonyl compounds in enhancing water purification technologies (Liu et al., 2012).
Proton Exchange Membranes
In fuel cell applications, sulfonyl-containing poly(arylene ether sulfone) copolymers have been synthesized, offering high proton conductivities, low water uptake, and low methanol permeabilities. These properties are crucial for the development of efficient and durable proton exchange membranes (Wang et al., 2012).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-12-14-18(15-13-16)27(24,25)23-21(17-8-4-3-5-9-17)22-19-10-6-7-11-20(19)26-2/h3-15H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHTKOIKNZTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

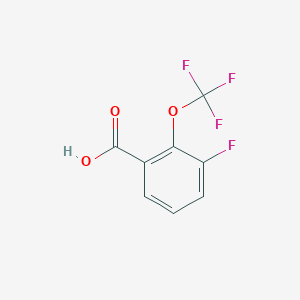
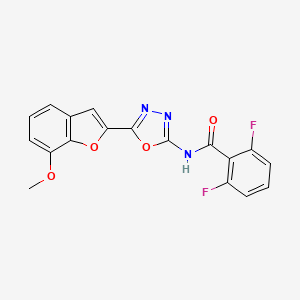
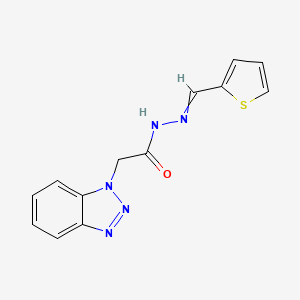
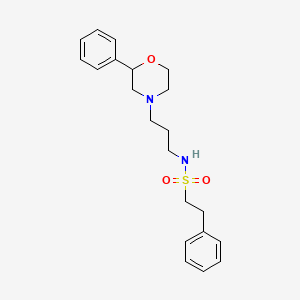
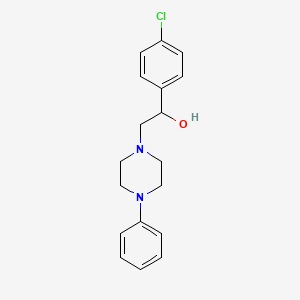
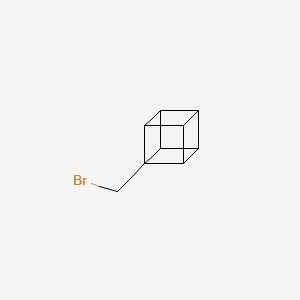
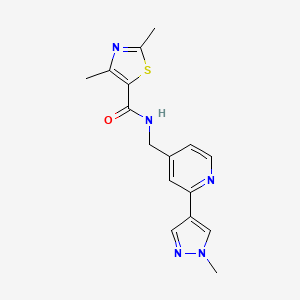
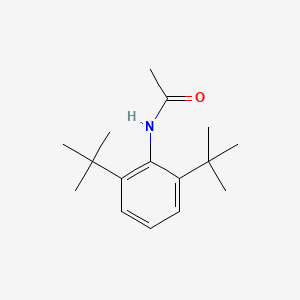
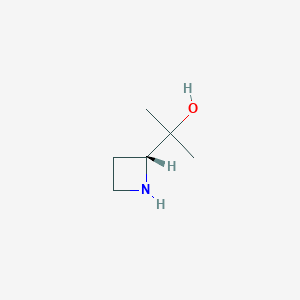
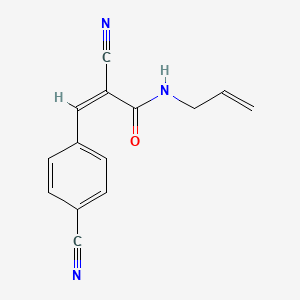
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
